molecular formula C12H13Cl2NO B2822987 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one CAS No. 137266-59-2

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one

Cat. No.: B2822987
CAS No.: 137266-59-2
M. Wt: 258.14
InChI Key: XTHOOJYASOZOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides This particular compound is characterized by the presence of two chloromethyl groups and a phenylmethyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-bis(chloromethyl)azetidin-2-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile or dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution Products: Azetidinone derivatives with various functional groups replacing the chloromethyl groups.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways and targets depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azetidinone, 3,3-bis(chloromethyl)-1-(methyl)-
  • 2-Azetidinone, 3,3-bis(chloromethyl)-1-(ethyl)-
  • 2-Azetidinone, 3,3-bis(chloromethyl)-1-(propyl)-

Uniqueness

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with simpler alkyl groups. The phenylmethyl group also contributes to the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1-benzyl-3,3-bis(chloromethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-7-12(8-14)9-15(11(12)16)6-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHOOJYASOZOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1CC2=CC=CC=C2)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.